(2-Methylbenzo[D]thiazol-6-YL)methanol

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Procure (2-Methylbenzo[D]thiazol-6-YL)methanol (CAS 103440-65-9) for your R&D. This benzothiazole scaffold is a privileged structure in drug discovery, and the 6-hydroxymethyl group provides a critical reactive handle for fragment elaboration in CNS and kinase inhibitor programs. Its favorable physicochemical properties (MW 179.24, cLogP 2.13, TPSA 61.4 Ų) ensure lead-like characteristics. Do not substitute with 5-isomer analogs.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 103440-65-9
Cat. No. B025218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylbenzo[D]thiazol-6-YL)methanol
CAS103440-65-9
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)CO
InChIInChI=1S/C9H9NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-4,11H,5H2,1H3
InChIKeyKMABUKKLVPBEIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methylbenzo[D]thiazol-6-YL)methanol (CAS 103440-65-9): A 6-Substituted Benzothiazole Methanol Building Block for Drug Discovery and Chemical Synthesis


(2-Methylbenzo[D]thiazol-6-YL)methanol (CAS 103440-65-9) is a heterocyclic compound belonging to the benzothiazole class, characterized by a 2-methyl-substituted benzothiazole core with a hydroxymethyl functional group at the 6-position of the phenyl ring [1]. With a molecular formula of C₉H₉NOS and a molecular weight of 179.24 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology research . The benzothiazole scaffold is recognized as a privileged structure in drug discovery due to its occurrence in numerous biologically active molecules targeting diverse therapeutic areas including neurology, oncology, and infectious diseases . The 6-hydroxymethyl substitution pattern provides a reactive handle for further derivatization, enabling the synthesis of more complex benzothiazole-based analogs . This compound is commercially available as a research chemical from multiple suppliers with typical purity specifications of ≥95%, intended exclusively for laboratory research and development applications .

Why Benzothiazole Analogs Cannot Substitute for (2-Methylbenzo[D]thiazol-6-YL)methanol (CAS 103440-65-9) in Synthetic and Pharmacological Workflows


Benzothiazole derivatives exhibit substitution-dependent biological and physicochemical properties that preclude simple interchangeability, even among closely related positional isomers or functional group analogs. The specific substitution pattern—particularly the position of the hydroxymethyl group on the benzothiazole ring—profoundly influences key molecular descriptors such as topological polar surface area (TPSA), lipophilicity (LogP), hydrogen bonding capacity, and steric accessibility . In the context of 2-methylbenzothiazole derivatives evaluated as monoamine oxidase (MAO) inhibitors, small structural modifications resulted in substantial variations in both potency and isoform selectivity, with IC₅₀ values spanning orders of magnitude across a series of thirteen closely related analogs . Furthermore, the 6-substituted regioisomer presents distinct synthetic utility compared to the 5-substituted analog (CAS 32770-97-1), as the position of the reactive hydroxymethyl handle dictates the geometry and electronic environment of subsequent derivatization products . The computed TPSA value of 61.4 Ų and consensus LogP of 2.13 for the 6-isomer reflect a specific balance of polarity and lipophilicity that would shift measurably upon positional rearrangement or functional group modification, potentially altering membrane permeability, solubility, and target engagement profiles in downstream applications . These structural nuances render generic substitution scientifically invalid without explicit experimental validation of functional equivalence in the intended application context.

Quantitative Differentiation Evidence: (2-Methylbenzo[D]thiazol-6-YL)methanol (CAS 103440-65-9) vs. Structural Analogs


Positional Isomer Differentiation: 6-Hydroxymethyl vs. 5-Hydroxymethyl Substitution in 2-Methylbenzothiazole Derivatives

The 6-hydroxymethyl isomer (target compound, CAS 103440-65-9) differs from its 5-hydroxymethyl positional isomer (CAS 32770-97-1) in substitution pattern on the benzothiazole phenyl ring, resulting in distinct molecular geometry and predicted physicochemical properties relevant to biological target engagement and synthetic accessibility . While direct head-to-head biological comparison data for these specific isomers is not available in the primary literature, the positional difference establishes fundamentally distinct spatial orientation of the reactive hydroxymethyl group, which directly impacts the geometry of subsequent derivatization products and potential binding interactions with biological targets [1].

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Lipophilicity Profile Comparison: Consensus LogP of 6-Hydroxymethyl-2-methylbenzothiazole vs. Parent 2-Methylbenzothiazole Scaffold

The target compound exhibits a consensus LogP value of 2.13 (range across five computational methods: 1.23–3.42), representing a calculated measure of lipophilicity that governs membrane permeability, aqueous solubility, and metabolic stability . In comparison, the parent 2-methylbenzothiazole scaffold (CAS 120-75-2) lacks the hydroxymethyl functionality entirely and has a predicted pKa of 1.65±0.10 with different solubility characteristics (sparingly soluble in DMSO, slightly soluble in methanol) . The introduction of the 6-hydroxymethyl group increases hydrogen bond donor count from 0 (parent scaffold) to 1 (target compound), fundamentally altering the compound's capacity for intermolecular interactions .

ADME Properties Drug-likeness Lipophilicity

Computational Drug-likeness Parameters: Target Compound Conforms to Lead-like Criteria Distinct from Non-Methanol Benzothiazole Analogs

The target compound (CAS 103440-65-9) exhibits drug-likeness parameters that differentiate it from non-hydroxymethyl benzothiazole analogs in virtual screening and lead identification workflows. With a molecular weight of 179.24 g/mol, this compound falls well below the typical lead-like cutoff of 350 Da, positioning it as a fragment-sized molecule suitable for fragment-based drug discovery (FBDD) approaches . In contrast, 2-methylbenzothiazole derivatives bearing extended substituents, such as those evaluated in recent MAO-B inhibitor studies, exhibited molecular weights ranging from approximately 250–400 Da, with correspondingly higher lipophilicity and altered target engagement profiles . The computed aqueous solubility of the target compound is 0.419 mg/mL (0.00234 mol/L) based on ESOL methodology, classified as 'soluble' to 'moderately soluble', which distinguishes it from more lipophilic benzothiazole derivatives that may exhibit poor aqueous solubility limiting assay compatibility .

Drug Discovery Lead Optimization Computational Chemistry

Recommended Application Scenarios for (2-Methylbenzo[D]thiazol-6-YL)methanol (CAS 103440-65-9) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Screening Libraries Targeting CNS-Penetrant Leads

This compound is optimally suited for inclusion in fragment-based drug discovery screening libraries, particularly for programs targeting central nervous system (CNS) disorders. Its low molecular weight (179.24 Da), favorable TPSA (61.4 Ų, below the CNS penetration threshold of 90 Ų), and moderate lipophilicity (consensus LogP = 2.13) align with established fragment-likeness and CNS drug-likeness criteria . The 6-hydroxymethyl group provides a synthetic handle for fragment elaboration via esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, enabling systematic SAR exploration . The benzothiazole scaffold has demonstrated potential in CNS applications, as evidenced by recent studies identifying 2-methylbenzothiazole derivatives as potent and selective MAO-B inhibitors with IC₅₀ values below 0.017 µM .

Synthesis of 6-Substituted Benzothiazole Derivatives via Hydroxymethyl Functional Group Elaboration

This compound serves as a versatile synthetic intermediate for the preparation of 6-substituted 2-methylbenzothiazole derivatives, where the 6-position hydroxymethyl group functions as a reactive anchor point for diverse chemical transformations. The primary alcohol can undergo oxidation to the corresponding 6-formyl derivative (aldehyde) using MnO₂ in THF under nitrogen at room temperature, as demonstrated in published synthetic routes . This aldehyde intermediate enables subsequent reactions including reductive amination, Wittig olefination, and Grignard additions to access more complex benzothiazole-containing molecules . The 6-substitution pattern distinguishes this reagent from the 5-substituted isomer (CAS 32770-97-1), which would yield products with different geometric and electronic properties upon analogous derivatization .

Kinase Inhibitor Scaffold Development Leveraging Benzothiazole Core Privileged Structure

The benzothiazole scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with multiple benzothiazole derivatives identified as inhibitors of ROCK-II, protein tyrosine kinases, and HPK1 across various patent filings . The target compound, bearing a reactive 6-hydroxymethyl handle, can be elaborated into diverse kinase-targeted analogs while maintaining the benzothiazole core known to engage the ATP-binding pocket of multiple kinases . Its favorable computed solubility (0.419 mg/mL) and low molecular weight (179.24 Da) support its use as a starting point for lead optimization campaigns where maintaining drug-like physicochemical properties is critical . Researchers pursuing kinase inhibitor programs may prioritize this compound over alternative benzothiazole building blocks lacking the 6-position functional handle or exhibiting less favorable solubility profiles.

Antiparasitic Lead Optimization: Benzothiazole-Derived Hits Against Leishmania infantum

Recent investigations have identified benzothiazole derivatives as promising hits against Leishmania infantum, the causative agent of visceral leishmaniasis, with compounds demonstrating relatively low cytotoxicity and decent selectivity indexes . In these studies, structural modifications on the benzothiazole ring—including substituent variation and heteroatom replacement—were systematically evaluated to optimize antileishmanial potency and ADME properties . The target compound (CAS 103440-65-9) provides a 6-hydroxymethyl-substituted benzothiazole core that can be further functionalized to explore SAR in antiparasitic applications, particularly given the favorable water solubility and gastrointestinal permeability observed for select benzothiazole derivatives in this therapeutic area despite their inherent lipophilicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methylbenzo[D]thiazol-6-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.